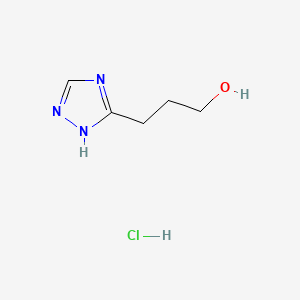![molecular formula C9H20N2 B13636077 N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which includes a cyclopropane ring and a propyl chain with an ethyl(methyl)amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with 3-(ethyl(methyl)amino)propylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of substitution.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring can also interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[dimethylamino]propyl}cyclopropanamine
- N-{3-[ethyl(dimethyl)amino]propyl}cyclopropanamine
- N-{3-[methyl(ethyl)amino]propyl}cyclopropanamine
Uniqueness
N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine is unique due to its specific combination of a cyclopropane ring and an ethyl(methyl)amino group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-cyclopropyl-N'-ethyl-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C9H20N2/c1-3-11(2)8-4-7-10-9-5-6-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
NHVUNTHDTNVOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCCNC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



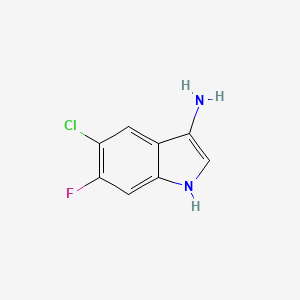
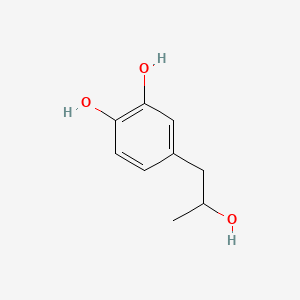



![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)
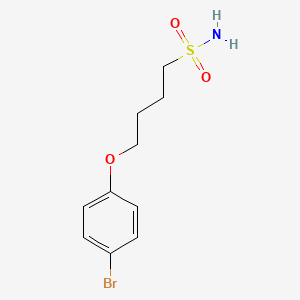
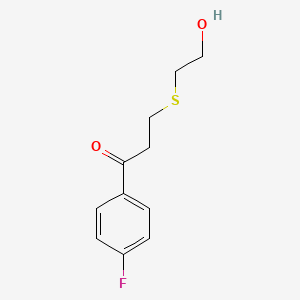
![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)


